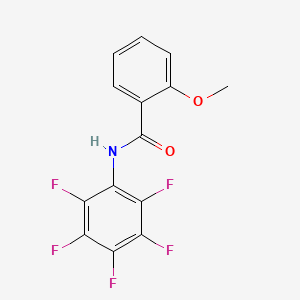

2-methoxy-N-(pentafluorophenyl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F5NO2/c1-22-7-5-3-2-4-6(7)14(21)20-13-11(18)9(16)8(15)10(17)12(13)19/h2-5H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOUGVINSCFPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(pentafluorophenyl)benzamide typically involves the reaction of 2-methoxybenzoic acid with pentafluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(pentafluorophenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The methoxy group and the pentafluorophenyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Formation of substituted benzamides.

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Scientific Research Applications

2-methoxy-N-(pentafluorophenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(pentafluorophenyl)benzamide involves its interaction with specific molecular targets. The pentafluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The methoxy group can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

- 3-methoxy-N-(pentafluorophenyl)benzamide

- 4-methoxy-N-(pentafluorophenyl)benzamide

- 2-methoxy-N-(trifluoromethyl)benzamide

Uniqueness

2-methoxy-N-(pentafluorophenyl)benzamide is unique due to the presence of both methoxy and pentafluorophenyl groups, which confer distinct chemical and biological properties. The pentafluorophenyl group enhances its electron-withdrawing capability, while the methoxy group provides electron-donating effects, resulting in a compound with balanced reactivity and stability.

Biological Activity

2-Methoxy-N-(pentafluorophenyl)benzamide is an organic compound with the molecular formula C14H8F5NO2. It is characterized by a benzamide core substituted with a methoxy group at the second position and a pentafluorophenyl group at the nitrogen atom. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure

- Molecular Formula : C14H8F5NO2

- Structural Formula :

- The compound features a methoxy group (-OCH3) and a pentafluorophenyl group (C6F5) attached to the benzamide structure.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit various bacterial strains, suggesting its utility in developing new antibacterial agents. The presence of the pentafluorophenyl group enhances its interaction with microbial targets, potentially increasing its effectiveness against resistant strains.

Anticancer Potential

The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The pentafluorophenyl moiety is believed to play a critical role in enhancing the compound's binding affinity to cancer-related targets, thus facilitating its therapeutic effects .

The mechanism of action for this compound involves:

- Target Interaction : The pentafluorophenyl group enhances binding to specific enzymes or receptors.

- Biological Pathway Modulation : The compound affects various biological pathways, contributing to its antimicrobial and anticancer activities.

- Pharmacokinetics : The methoxy group influences solubility and bioavailability, impacting the compound's overall pharmacokinetic profile.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Methoxy-N-(pentafluorophenyl)benzamide | Similar structure with different substitution | Moderate antimicrobial activity |

| 4-Methoxy-N-(pentafluorophenyl)benzamide | Similar structure with different substitution | Lower anticancer potency compared to 2-methoxy derivative |

| 2-Methoxy-N-(trifluoromethyl)benzamide | Different fluorinated group | Reduced biological activity compared to pentafluoro variant |

The unique combination of methoxy and pentafluorophenyl groups in this compound confers distinct chemical and biological properties, setting it apart from similar compounds.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study conducted on various bacterial strains found that this compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. This study suggests potential applications in treating bacterial infections.

- Cancer Cell Proliferation Inhibition :

- Neuroleptic Activity :

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H NMR : Identifies methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons influenced by electron-withdrawing pentafluorophenyl groups .

- ¹⁹F NMR : Detects pentafluorophenyl substituents (distinct splitting patterns due to J-coupling) .

- ¹³C NMR : Confirms carbonyl (C=O, ~δ 165–170 ppm) and quaternary carbons in the aromatic rings .

- Mass Spectrometry (HRMS) : Validates molecular formula via [M+H]⁺ or [M−H]⁻ ions .

- IR Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

How can density functional theory (DFT) predict the tautomeric behavior and electronic properties of this compound?

Q. Advanced Research Focus

- Tautomer Analysis : Use B3LYP/6-31G* level calculations (gas phase) to evaluate keto-enol tautomer stability. Compare relative Gibbs free energies to identify dominant tautomers .

- Electronic Effects : Calculate HOMO-LUMO gaps to assess electron-withdrawing effects of the pentafluorophenyl group on amide resonance .

- Reactivity Prediction : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites for substitution or hydrogen bonding .

What experimental strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Q. Advanced Research Focus

- Solubility Adjustments : Use co-solvents (DMSO/PEG 400) or nanoformulations to improve bioavailability in vivo, addressing discrepancies caused by poor aqueous solubility .

- Metabolic Profiling : Conduct hepatic microsome assays (human/rat) with LC-MS to identify metabolites that may deactivate the compound in vivo .

- Dose-Response Calibration : Compare IC₅₀ values across cell lines and animal models, adjusting for protein binding and tissue penetration differences .

How does the pentafluorophenyl group influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

Advanced Research Focus

The pentafluorophenyl group is strongly electron-withdrawing, activating the aromatic ring toward NAS:

- Mechanistic Insight : Fluorine substituents increase ring electrophilicity, facilitating attack by nucleophiles (e.g., amines, thiols) at para positions .

- Experimental Design : Optimize reaction conditions (polar aprotic solvents, elevated temperatures) to enhance substitution rates. Monitor progress via ¹⁹F NMR to track fluorine displacement .

What are the best practices for X-ray crystallographic analysis of this compound?

Q. Advanced Research Focus

- Crystallization : Use slow evaporation from acetone/ethanol to grow single crystals. Avoid hydrate formation by storing under anhydrous conditions .

- Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion .

- Refinement : Employ SHELXL for structure solution, incorporating anisotropic displacement parameters for fluorine atoms. Validate using R-factor convergence (<5%) and Hirshfeld surface analysis .

How can researchers design assays to evaluate the metabolic stability of this compound in preclinical studies?

Q. Advanced Research Focus

- In Vitro Assays :

- In Vivo Correlation : Compare plasma clearance rates in rodent models with in vitro half-life data to predict human pharmacokinetics .

What role does the methoxy group play in modulating the compound’s interactions with biological targets?

Q. Advanced Research Focus

- Hydrogen Bonding : The methoxy oxygen can act as a hydrogen bond acceptor, enhancing binding to protein active sites (e.g., kinases, GPCRs) .

- Conformational Effects : Steric hindrance from the methoxy group may restrict rotational freedom, stabilizing bioactive conformations. Validate via molecular dynamics simulations .

- Structure-Activity Relationships (SAR) : Synthesize analogs with substituents (e.g., ethoxy, hydroxyl) to compare potency and selectivity .

How can researchers address challenges in scaling up the synthesis of this compound for preclinical trials?

Q. Advanced Research Focus

- Process Chemistry : Transition from batch to flow chemistry for amidation steps, improving heat transfer and reproducibility .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify waste management .

- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor reaction completion and impurity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.